Demethyl Chlorpromazine Hydrochloride is a significant metabolite of Chlorpromazine, a widely used antipsychotic medication. This compound is classified under the phenothiazine class of drugs, which are primarily utilized in the treatment of schizophrenia and other psychiatric disorders. The chemical structure of Demethyl Chlorpromazine Hydrochloride is characterized by its molecular formula, , and a molecular weight of 341.30 g/mol .
Demethyl Chlorpromazine Hydrochloride is derived from Chlorpromazine through a demethylation process. It is classified as a phenothiazine derivative, which includes various compounds known for their antipsychotic properties. The compound's classification allows it to be studied for its pharmacological effects and potential therapeutic applications in mental health treatments .
The synthesis of Demethyl Chlorpromazine Hydrochloride typically involves the demethylation of Chlorpromazine, which can be achieved through various chemical methods. One common approach is to use reagents that facilitate the removal of the methyl group from the nitrogen atom in the chlorpromazine structure. This process can include the use of strong acids or bases under controlled conditions to ensure high yields and purity of the final product.
For instance, one synthesis route involves dissolving Chlorpromazine in a suitable solvent, followed by the addition of an acid catalyst. The reaction conditions, such as temperature and time, are carefully monitored to optimize the yield of Demethyl Chlorpromazine Hydrochloride .
The molecular structure of Demethyl Chlorpromazine Hydrochloride features a phenothiazine backbone with two chlorine atoms and two nitrogen atoms incorporated into its structure. The specific arrangement of these atoms contributes to its biological activity. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
Demethyl Chlorpromazine Hydrochloride can participate in various chemical reactions typical for phenothiazine derivatives. These reactions may include:
Understanding these reactions is essential for developing new derivatives with enhanced therapeutic properties or reduced side effects.
Demethyl Chlorpromazine Hydrochloride exhibits several notable physical and chemical properties:
Demethyl Chlorpromazine Hydrochloride has several scientific applications:
Demethyl Chlorpromazine Hydrochloride (DMCPZ·HCl; systematic name: 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine hydrochloride) is a key N-demethylated derivative of the antipsychotic drug chlorpromazine. As a primary metabolite and pharmaceutical impurity, it plays a significant role in pharmacology and drug safety monitoring. With the molecular formula C₁₆H₁₈Cl₂N₂S and a molecular weight of 341.30 g/mol, this compound retains the phenothiazine core structure while exhibiting distinct biochemical properties due to its modified side chain [7] [10].
The discovery of DMCPZ·HCl is intrinsically linked to the development of chlorpromazine (CPZ), the first widely used antipsychotic drug. Synthesized in December 1951 by Paul Charpentier at Rhône-Poulenc Laboratories, chlorpromazine revolutionized psychiatric treatment after its introduction in France in November 1952 (brand name Largactil) [5]. Early pharmacological studies by Simone Courvoisier identified CPZ’s unique profile through behavioral tests in rats, distinguishing it from conventional sedatives [5]. During clinical use, researchers soon detected metabolic derivatives of CPZ in patient samples, leading to the identification of N-demethylated metabolites like DMCPZ·HCl. By the mid-1950s, investigations into CPZ’s metabolic fate confirmed DMCPZ·HCl as a primary biotransformation product, marking a critical milestone in understanding phenothiazine pharmacokinetics [5] [9].
Table 1: Key Historical Milestones in Phenothiazine Pharmacology
Year | Event | Significance |
---|---|---|
1951 | Synthesis of chlorpromazine by Paul Charpentier | Foundation for phenothiazine-based antipsychotics |
1952 | Clinical introduction of chlorpromazine (Largactil) | First effective drug for psychosis management |
1954–1957 | Metabolic profiling of chlorpromazine in humans | Identification of N-demethylated metabolites (e.g., DMCPZ·HCl) |
2020s | Advanced detection of DMCPZ·HCl in food and environmental samples | Recognition of persistent residues from veterinary misuse [9] |
DMCPZ·HCl arises from the enzymatic removal of one methyl group from the terminal amine of chlorpromazine’s N,N-dimethylaminopropyl side chain. This structural modification occurs at the C3 alkyl chain, converting the –N(CH₃)₂ group of CPZ to a –NHCH₃ moiety in DMCPZ·HCl [7] [10]. The phenothiazine core—comprising a tricyclic system with sulfur and nitrogen atoms—remains intact, preserving the molecule’s planar aromaticity. Key structural features include:
Table 2: Structural Comparison of Chlorpromazine and Demethyl Chlorpromazine Hydrochloride
Property | Chlorpromazine HCl | Demethyl Chlorpromazine HCl |
---|---|---|
Molecular Formula | C₁₇H₂₀Cl₂N₂S | C₁₆H₁₈Cl₂N₂S |
Molecular Weight (g/mol) | 355.33 | 341.30 |
Side Chain | –CH₂CH₂CH₂N(CH₃)₂ | –CH₂CH₂CH₂NHCH₃ |
CAS Number | 69-09-0 | 3953-65-9 |
IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride | 3-(2-chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine hydrochloride |
This demethylation reduces steric hindrance around the nitrogen atom, increasing its hydrogen-bonding potential and altering receptor binding kinetics compared to the parent drug [7].
Metabolic Pathway Significance
DMCPZ·HCl is a major phase-I metabolite of chlorpromazine, produced primarily via hepatic cytochrome P450 enzymes (e.g., CYP2D6). Studies indicate that 20–70% of administered CPZ undergoes N-demethylation in humans, with DMCPZ·HCl detectable in plasma and urine [1] [9]. Further metabolism yields didemethylchlorpromazine (DDMCPZ), amplifying its biological significance [3] [9]. Crucially, DMCPZ·HCl exhibits enhanced photomutagenicity compared to CPZ. Under UVA exposure, it induces extensive DNA damage in human skin fibroblasts, with >60% of lesions remaining unrepaired after 6 hours—significantly higher than CPZ-induced damage [3].
Impurity Profile in Pharmaceuticals
As a pharmacopeial impurity (designated Chlorpromazine EP Impurity D), DMCPZ·HCl is monitored during drug manufacturing. Regulatory guidelines require its levels in CPZ formulations to be controlled below thresholds (typically ≤0.5%) due to potential toxicological implications [7] [10]. Analytical methods like UHPLC-Q-Orbitrap MS detect trace amounts in active pharmaceutical ingredients (APIs), with detection limits as low as 0.1 μg/kg [9].
Environmental and Food Residues
Illegal veterinary use of CPZ in livestock results in DMCPZ·HCl residues in animal-derived foods. Its lipophilicity and environmental persistence lead to bioaccumulation in meat, fish, and dairy. Notably:
Table 3: Detection of DMCPZ·HCl in Animal-Derived Foods
Matrix | Detection Method | Limit of Quantification (LOQ) | Key Findings |
---|---|---|---|
Pork | UHPLC-Q-Orbitrap MS | 0.5 μg/kg | Co-detected with CPZ sulfoxide in 12% of samples |
Fish | QuEChERS/EMR-Lipid cleanup | 0.3 μg/kg | Highest accumulation in lipid-rich tissues |
Beef | HPLC-QqQ-MS | 1.0 μg/kg | Resistant to thermal degradation during cooking |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: